molecular formula C17H23N3O2S B13961237 2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13961237
M. Wt: 333.5 g/mol
InChI Key: FNKXSHRFNKJUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a cyano group, and a tert-butyl ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Attachment of the Sulfanylmethyl Group: This can be done through thiolation reactions, where a sulfur-containing group is introduced.

    Esterification: The final step involves the formation of the tert-butyl ester, typically through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and sulfanylmethyl group are key functional groups that can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyano-pyridin-2-ylamino)-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of functional groups and structural features. The presence of the piperidine ring, cyano group, and tert-butyl ester provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

tert-butyl 2-[(4-cyanopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-9-5-4-6-14(20)12-23-15-10-13(11-18)7-8-19-15/h7-8,10,14H,4-6,9,12H2,1-3H3

InChI Key

FNKXSHRFNKJUNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSC2=NC=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.